

BDP FL Maleimide: An In-Depth Technical Guide for Live-Cell Imaging

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Compound of Interest

Compound Name: BDP FL maleimide

Cat. No.: B605993

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BDP FL maleimide**, a thiol-reactive fluorescent dye, and its application in live-cell imaging. We will delve into its photophysical properties, experimental protocols for cellular labeling, and its utility in studying dynamic cellular processes.

Core Properties of BDP FL Maleimide

BDP FL maleimide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) family of dyes.[1][2][3][4] Renowned for their high photostability, brightness, and sharp emission spectra, BODIPY dyes are excellent tools for fluorescence microscopy.[5] **BDP FL maleimide** is spectrally similar to fluorescein (FAM), making it a suitable replacement with the added advantage of superior photostability. Its maleimide functional group allows for the specific and covalent labeling of biomolecules containing free thiol (-SH) groups, primarily the cysteine residues in proteins.

Photophysical and Chemical Properties

A summary of the key quantitative data for **BDP FL maleimide** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	503 nm	
Emission Maximum (λ_{em})	509 nm	
Molar Extinction Coefficient (ϵ)	92,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.97	
Molecular Weight	414.21 g/mol	
Molecular Formula	C ₂₀ H ₂₁ BF ₂ N ₄ O ₃	
Solubility	Good in DMF, DMSO	

Suitability for Live-Cell Imaging

The characteristics of **BDP FL maleimide** make it a highly suitable probe for live-cell imaging applications.

- **High Photostability:** **BDP FL maleimide** exhibits remarkable resistance to photobleaching, enabling long-term imaging experiments with minimal signal loss. This is a crucial advantage over less stable dyes like fluorescein.
- **Brightness:** With a high extinction coefficient and near-perfect quantum yield, **BDP FL maleimide** provides a strong fluorescence signal, allowing for the detection of low-abundance proteins.
- **Specificity:** The maleimide group's reactivity towards thiols allows for the targeted labeling of cysteine-containing proteins, minimizing non-specific background fluorescence.
- **Low Cytotoxicity:** BODIPY dyes, in general, exhibit low cytotoxicity, which is essential for maintaining cell health and obtaining biologically relevant data during live-cell imaging experiments. However, it is always recommended to perform a cytotoxicity assay for the specific cell line and experimental conditions.

Experimental Protocols

Below are detailed methodologies for labeling proteins with **BDP FL maleimide** and subsequent live-cell imaging.

Protein Labeling with BDP FL Maleimide

This protocol is adapted from general maleimide labeling procedures.

Materials:

- **BDP FL maleimide**
- Protein of interest with an accessible cysteine residue
- Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)
- Anhydrous DMSO or DMF
- Reducing agent (e.g., TCEP)
- Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol)
- Size-exclusion chromatography column for purification

Procedure:

- **Protein Preparation:** Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
- **Dye Preparation:** Prepare a stock solution of **BDP FL maleimide** (e.g., 10 mM) in anhydrous DMSO or DMF.
- **Labeling Reaction:** Add a 10-20 fold molar excess of the **BDP FL maleimide** stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
- **Incubation:** Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

- **Quenching:** Add a quenching reagent to stop the reaction by consuming any unreacted maleimide.
- **Purification:** Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.
- **Characterization:** Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BDP FL dye (at 503 nm).

Live-Cell Imaging of BDP FL Maleimide-Labeled Proteins

This protocol provides a general workflow for imaging cells treated with the labeled protein.

Materials:

- Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
- **BDP FL maleimide**-labeled protein
- Live-cell imaging medium
- Fluorescence microscope equipped with appropriate filters for BDP FL (Excitation: ~490/20 nm; Emission: ~525/50 nm)

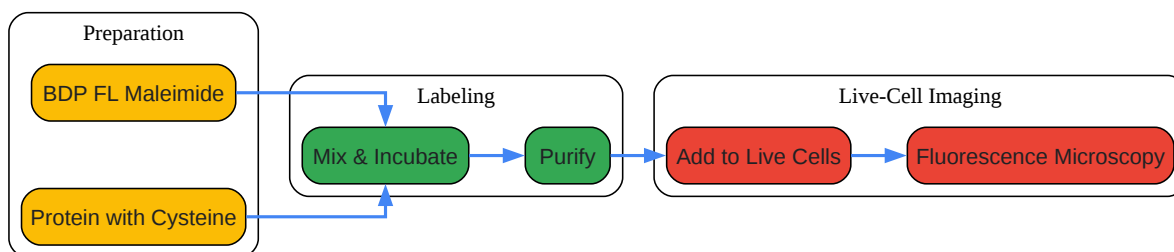
Procedure:

- **Cell Seeding:** Seed the cells on imaging dishes and allow them to adhere and grow to the desired confluency.
- **Labeling:** Replace the culture medium with pre-warmed live-cell imaging medium containing the **BDP FL maleimide**-labeled protein at the desired concentration.
- **Incubation:** Incubate the cells with the labeled protein for a sufficient time to allow for binding, internalization, or localization to the target structure. The incubation time will vary depending on the specific protein and biological process being studied.
- **Washing (Optional):** Depending on the background fluorescence, you may need to wash the cells with fresh imaging medium to remove any unbound labeled protein.

- Imaging: Mount the imaging dish on the fluorescence microscope and acquire images using the appropriate filter set for BDP FL. For time-lapse imaging, acquire images at regular intervals to track the dynamic processes.

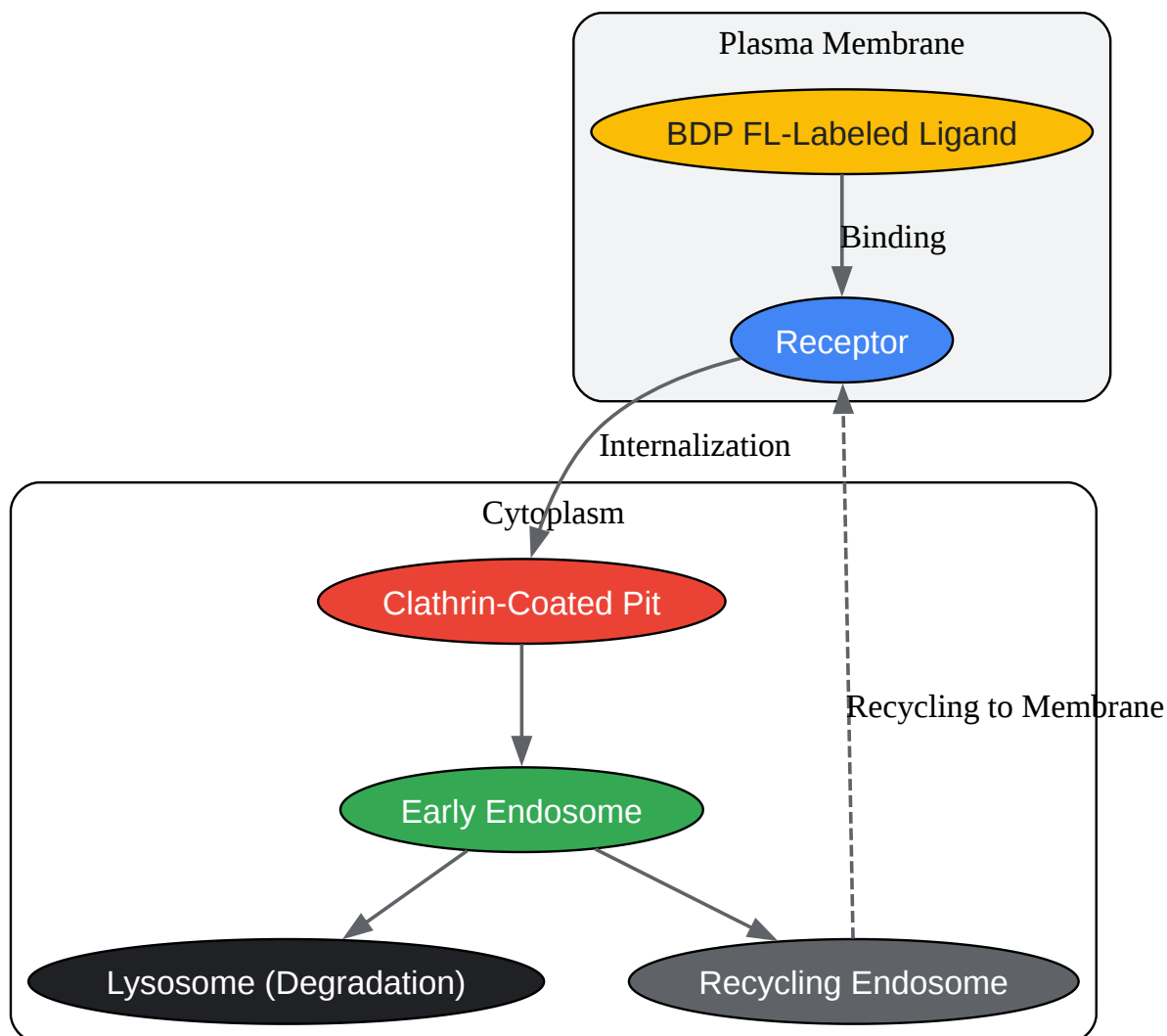
Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway that can be studied using **BDP FL maleimide**.



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Experimental workflow for labeling and imaging.



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